1-(1-bromopropan-2-yl)pyrrolidine hydrobromide
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Overview
Description
1-(1-bromopropan-2-yl)pyrrolidine hydrobromide is a chemical compound with the molecular formula C7H14BrN·HBr. It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-bromopropan-2-yl)pyrrolidine hydrobromide typically involves the bromination of 1-propan-2-ylpyrrolidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of hydrobromic acid as a brominating agent and a suitable solvent such as acetic acid or dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control the reaction parameters. The product is then purified through crystallization or distillation to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(1-bromopropan-2-yl)pyrrolidine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding propyl derivative.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups, such as aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include 1-(1-hydroxypropan-2-yl)pyrrolidine, 1-(1-aminopropan-2-yl)pyrrolidine, and 1-(1-thiopropan-2-yl)pyrrolidine.
Reduction Reactions: The major product is 1-propylpyrrolidine.
Oxidation Reactions: Products include 1-(1-formylpropan-2-yl)pyrrolidine and 1-(1-carboxypropan-2-yl)pyrrolidine.
Scientific Research Applications
1-(1-bromopropan-2-yl)pyrrolidine hydrobromide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic applications and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-bromopropan-2-yl)pyrrolidine hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The pyrrolidine ring can also interact with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1-bromopropan-2-yl)pyrrolidine hydrobromide can be compared with other similar compounds, such as:
1-(1-chloropropan-2-yl)pyrrolidine: Similar in structure but with a chlorine atom instead of bromine.
1-(1-iodopropan-2-yl)pyrrolidine: Contains an iodine atom instead of bromine.
1-(1-fluoropropan-2-yl)pyrrolidine: Contains a fluorine atom instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making this compound suitable for specific chemical transformations that require a balance between reactivity and stability.
Properties
CAS No. |
2408965-06-8 |
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Molecular Formula |
C7H15Br2N |
Molecular Weight |
273 |
Purity |
95 |
Origin of Product |
United States |
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